molecular formula C15H14N2 B14273227 Benzene, 1,1'-(2-diazo-1,3-propanediyl)bis- CAS No. 166264-26-2

Benzene, 1,1'-(2-diazo-1,3-propanediyl)bis-

Cat. No.: B14273227
CAS No.: 166264-26-2
M. Wt: 222.28 g/mol
InChI Key: LITPELIOTFCRQT-UHFFFAOYSA-N
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Description

Benzene, 1,1’-(2-diazo-1,3-propanediyl)bis- is an organic compound characterized by the presence of two benzene rings connected by a diazo group and a propanediyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-(2-diazo-1,3-propanediyl)bis- typically involves the reaction of 1,3-diphenylpropane-2-one with hydrazine hydrate in the presence of potassium hydroxide (KOH) as a base. The reaction is carried out in water as a solvent and requires heating for about 2 hours . The yield of this reaction is approximately 80%.

Industrial Production Methods

While specific industrial production methods for Benzene, 1,1’-(2-diazo-1,3-propanediyl)bis- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(2-diazo-1,3-propanediyl)bis- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazo group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products

    Oxidation: Produces benzene derivatives with oxygen-containing functional groups.

    Reduction: Forms benzene derivatives with amine groups.

    Substitution: Results in halogenated or nitrated benzene derivatives.

Scientific Research Applications

Benzene, 1,1’-(2-diazo-1,3-propanediyl)bis- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(2-diazo-1,3-propanediyl)bis- involves its interaction with molecular targets through its diazo group. The diazo group can participate in various chemical reactions, such as forming covalent bonds with nucleophiles. This interaction can lead to the modification of molecular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    Diphenylpropane: Similar structure but lacks the diazo group.

    1,3-Diphenylpropane-2-one: Precursor in the synthesis of Benzene, 1,1’-(2-diazo-1,3-propanediyl)bis-.

    Benzene, 1,1’-(1,3-propanediyl)bis-: Similar structure but with different functional groups.

Properties

CAS No.

166264-26-2

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

(2-diazo-3-phenylpropyl)benzene

InChI

InChI=1S/C15H14N2/c16-17-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

LITPELIOTFCRQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=[N+]=[N-])CC2=CC=CC=C2

Origin of Product

United States

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